N'-(6-chloropyridin-2-yl)acetohydrazide
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Overview
Description
N’-(6-chloropyridin-2-yl)acetohydrazide is an organic compound with the chemical formula C₇H₈ClN₃O. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and agricultural research.
Mechanism of Action
Target of Action
The presence of functional groups suggests potential reaction pathways.
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(6-chloropyridin-2-yl)acetohydrazide can be synthesized through a reflux method. This involves heating the reactants in a solvent at its boiling point for an extended period. The specific reactants and conditions for this synthesis are not widely documented, but the general approach involves the reaction of 6-chloropyridine with acetohydrazide under controlled conditions .
Industrial Production Methods
Industrial production of N’-(6-chloropyridin-2-yl)acetohydrazide typically involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The production facilities often include multiple reactors for different types of reactions, such as bromination and cyanidation, to facilitate the synthesis of various compounds .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones as reactants and may require acidic or basic catalysts.
Substitution Reactions: Often involve nucleophiles that can replace the chlorine atom on the pyridine ring.
Major Products Formed
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Pyridines: Formed from substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N’-(6-chloropyridin-2-yl)acetohydrazide has diverse applications in scientific research, including:
Optoelectronics: Used in the development of new organic nonlinear optical materials.
Green Chemistry: Employed in the sonochemical fabrication and characterization of pyridine-based halogenated hydrazones.
Medicinal Chemistry:
Comparison with Similar Compounds
N’-(6-chloropyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is also used in optoelectronic applications and exhibits similar nonlinear optical properties.
N-Benzyl-3-nitroaniline: Another compound with promising nonlinear optical properties.
Uniqueness
N’-(6-chloropyridin-2-yl)acetohydrazide is unique due to its combination of a chloropyridine ring and an acetohydrazide functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications.
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFMOFANINYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314912 |
Source
|
Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-51-7 |
Source
|
Record name | 66999-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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